molecular formula C6H4Cl3O2P B1294333 1,2-Phenylene phosphorotrichloridite CAS No. 2007-97-8

1,2-Phenylene phosphorotrichloridite

Cat. No.: B1294333
CAS No.: 2007-97-8
M. Wt: 245.4 g/mol
InChI Key: PHDTZFMTDQJSSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Phenylene phosphorotrichloridite typically involves the reaction of catechol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:

Catechol+PCl3This compound\text{Catechol} + \text{PCl}_3 \rightarrow \text{this compound} Catechol+PCl3​→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylene phosphorotrichloridite undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzodioxaphospholes with various functional groups.

    Oxidation Reactions: Products include phosphonic acids and phosphine oxides.

    Reduction Reactions: Products include phosphines and other reduced phosphorus compounds.

Scientific Research Applications

1,2-Phenylene phosphorotrichloridite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2-Phenylene phosphorotrichloridite involves its ability to act as a ligand and form complexes with various metal ions. The phosphorus atom in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biomolecule it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Tribromo-2,2-dihydro-1,3,2-benzodioxaphosphole: Similar structure but with bromine atoms instead of chlorine.

    2,2,2-Trifluoro-2,2-dihydro-1,3,2-benzodioxaphosphole: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

1,2-Phenylene phosphorotrichloridite is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. The chlorine atoms make the compound more reactive in substitution reactions compared to its bromine and fluorine analogs. Additionally, the compound’s ability to form stable complexes with metal ions makes it valuable in various catalytic and biochemical applications.

Properties

IUPAC Name

2,2,2-trichloro-1,3,2λ5-benzodioxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3O2P/c7-12(8,9)10-5-3-1-2-4-6(5)11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDTZFMTDQJSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942094
Record name 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-97-8
Record name 2,2,2-Trichloro-1,3,2-benzodioxaphosphole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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